Phenyl isocyanate

Reaction kinetics Isocyanate reactivity Urethane formation

Phenyl isocyanate (CAS 103-71-9) is an aromatic monoisocyanate with the molecular formula C₇H₅NO, appearing as a colorless to pale yellow liquid with a pungent odor and a boiling point of 162–163 °C at 760 mmHg. Its molecular weight is 119.12 g/mol, and it has a density of 1.096 g/mL at 25 °C.

Molecular Formula C7H5NO
Molecular Weight 125.077 g/mol
CAS No. 286012-94-0
Cat. No. B7761442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl isocyanate
CAS286012-94-0
Molecular FormulaC7H5NO
Molecular Weight125.077 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=C=O
InChIInChI=1S/C7H5NO/c9-6-8-7-4-2-1-3-5-7/h1-5H/i1+1,2+1,3+1,4+1,5+1,7+1
InChIKeyDGTNSSLYPYDJGL-ZXJNGCBISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityDecomposes in water, alcohol;  very soluble in ether
Solubility in water: reaction

Phenyl Isocyanate (CAS 103-71-9): Procurement-Grade Specifications and Isotopic Variant Differentiation


Phenyl isocyanate (CAS 103-71-9) is an aromatic monoisocyanate with the molecular formula C₇H₅NO, appearing as a colorless to pale yellow liquid with a pungent odor and a boiling point of 162–163 °C at 760 mmHg . Its molecular weight is 119.12 g/mol, and it has a density of 1.096 g/mL at 25 °C [1]. This compound serves as a critical intermediate in the synthesis of polyurethanes, pharmaceuticals, and agrochemicals, as well as a derivatization reagent for analytical applications . A stable-isotope-labeled analog, phenyl-¹³C₆ isocyanate (CAS 286012-94-0), incorporates six ¹³C atoms in the aromatic ring, yielding a molecular weight of 125.08 g/mol and a mass shift of M+6 . This isotopic variant retains near-identical physicochemical properties to the unlabeled parent compound—density 1.150 g/mL at 25 °C, boiling point 162–163 °C, and refractive index n²⁰/D 1.535 —while enabling precise quantitation in mass spectrometry workflows.

Why Generic Substitution of Phenyl Isocyanate Fails: Isotopic Purity and Kinetic Fidelity Requirements


Substituting phenyl isocyanate with a different isocyanate—whether an alternative aromatic analog such as 4-chlorophenyl isocyanate or an aliphatic variant such as cyclohexyl isocyanate—introduces substantive alterations in both reactivity and toxicological profile. Direct comparative toxicology studies demonstrate that 4-chlorophenyl isocyanate exhibits an acute oral LD₅₀ approximately 2.5‑fold lower than phenyl isocyanate in rodent models, underscoring that even modest aromatic substitution can yield divergent hazard profiles incompatible with established safety protocols [1]. Furthermore, kinetic studies comparing phenyl isocyanate with cyclohexyl isocyanate in reactions with carboxylic acids reveal distinct rate coefficient profiles and activation parameters, such that reaction optimization and yield predictions cannot be reliably extrapolated across isocyanate classes [2]. These quantitative divergences confirm that generic interchange without experimental validation compromises both safety compliance and synthetic reproducibility.

Quantitative Procurement Evidence: Phenyl Isocyanate Differentiation from Aromatic and Aliphatic Analogs


Kinetic Rate Divergence: Phenyl Isocyanate vs. Cyclohexyl Isocyanate in Carboxylic Acid Reactions

Kinetic analysis of isocyanate reactions with carboxylic acids demonstrates that phenyl isocyanate (aromatic) and cyclohexyl isocyanate (aliphatic) follow measurably distinct rate behaviors [1]. While a single universal rate ratio cannot be extracted from the aggregated studies, the observed kinetic divergence precludes direct substitution of one isocyanate for the other in reaction protocols without re-optimization of temperature, catalyst loading, and reaction time. Phenyl isocyanate reactivity is dominated by the electron-withdrawing aromatic ring, whereas cyclohexyl isocyanate exhibits distinct activation parameters reflecting its aliphatic character.

Reaction kinetics Isocyanate reactivity Urethane formation

Sensitization Potency: Phenyl Isocyanate vs. Commercial Diisocyanates

Quantitative murine sensitization testing ranks phenyl isocyanate as a more potent chemical sensitizer than common commercial diisocyanates [1]. The SD₅₀ value (dose predicted to sensitize 50% of mice) for phenyl isocyanate is 0.04 µmol/kg, which is 12.5‑fold lower than that of hexamethylene diisocyanate (HDI, 0.5 µmol/kg) and 760‑fold lower than that of toluene diisocyanate (TDI, 30.4 µmol/kg) [1]. This hierarchy confirms that phenyl isocyanate presents a substantially higher sensitization hazard per molar equivalent.

Occupational toxicology Chemical sensitization Isocyanate safety

Synthetic Selectivity: Phenyl Isocyanate Carbonylation from Nitrobenzene

Direct carbonylation of nitrobenzene using palladium/phenanthroline catalysts achieves a phenyl isocyanate selectivity exceeding 80% at a turnover number of 500 [1]. This phosgene-free route contrasts with conventional methods that rely on highly toxic phosgene. Although no direct head-to-head selectivity comparison with substituted nitroarenes is reported in this study, the demonstrated >80% selectivity establishes a performance benchmark for aromatic isocyanate production [1].

Phosgene-free synthesis Carbonylation catalysis Aryl isocyanate production

Isotopic Variant: Phenyl-¹³C₆ Isocyanate Mass Shift for Quantitative MS

Phenyl-¹³C₆ isocyanate (CAS 286012-94-0) incorporates six ¹³C atoms uniformly across the phenyl ring, yielding a nominal mass shift of M+6 relative to unlabeled phenyl isocyanate . This isotopic enrichment is supplied at 99 atom % ¹³C, ensuring minimal unlabeled background interference when used as an internal standard for LC‑MS or GC‑MS quantitation . The unlabeled phenyl isocyanate (CAS 103-71-9) has a molecular weight of 119.12 g/mol, while the labeled variant has a molecular weight of 125.08 g/mol .

Stable isotope labeling Mass spectrometry Internal standard

Solvent-Dependent Urethanization Kinetics with 1-Butanol

The urethanization of phenyl isocyanate with 1-butanol exhibits solvent-dependent second-order rate coefficients that vary systematically with solvent polarity and hydrogen-bonding capacity [1]. In toluene (apolar aprotic), the reaction proceeds more slowly than in dichloromethane or tetrahydrofuran, reflecting solvent stabilization of transition states. These quantitative rate differences inform solvent selection for polyurethane model studies and preparative-scale urethane syntheses.

Polyurethane model reaction Solvent effects Reaction engineering

Chiral Stationary Phase Performance: Phenyl Isocyanate vs. 3,5-Dimethylphenyl Isocyanate Derivatized Teicoplanin

Comparative RP-HPLC evaluation of teicoplanin chiral stationary phases derivatized with either phenyl isocyanate (Phe-TE) or 3,5-dimethylphenyl isocyanate (DMP-TE) reveals that DMP-TE exhibits systematically larger chiral selectivity factors for six α‑amino acids under reversed-phase conditions [1]. The 3,5-dimethyl substitution enhances steric discrimination between enantiomers, yielding improved resolution for this analyte class [1].

Chiral chromatography Enantiomer separation Stationary phase comparison

Optimal Research and Industrial Use Cases for Phenyl Isocyanate Based on Quantitative Evidence


Mass Spectrometry Internal Standard: Isotopically Labeled Quantitation

Phenyl-¹³C₆ isocyanate (CAS 286012-94-0) is optimally deployed as an internal standard for LC‑MS/MS or GC‑MS quantitation of phenyl isocyanate derivatives, including carbamates and ureas. The M+6 mass shift and 99 atom % ¹³C enrichment provide a distinct isotopic signature that co‑elutes with the unlabeled analyte, enabling precise correction for matrix effects and ionization variability . This application directly leverages the isotopic differentiation established in Evidence_Item 4 (Section 3).

Polyurethane Model Reactions: Solvent-Dependent Kinetic Studies

Phenyl isocyanate serves as the monofunctional kinetic model for aromatic diisocyanates such as MDI and TDI, enabling systematic investigation of urethanization kinetics without the confounding effects of crosslinking or gelation . The solvent-dependent rate coefficients for phenyl isocyanate + 1-butanol—established in Evidence_Item 5 (Section 3)—provide foundational data for selecting reaction media in polyurethane formulation and process optimization.

Phosgene-Free Carbonylation Process Development

Phenyl isocyanate is the benchmark substrate for validating palladium‑catalyzed direct carbonylation of nitroarenes to aryl isocyanates without phosgene . The >80% selectivity at TON = 500 demonstrated in Evidence_Item 3 (Section 3) establishes phenyl isocyanate as the reference compound for optimizing catalyst systems and phosphorus acid promoters before extending the methodology to substituted nitroarenes of higher commercial value.

Occupational Safety Benchmarking: Engineering Control Validation

The 12.5‑fold higher sensitization potency of phenyl isocyanate relative to HDI (SD₅₀ 0.04 vs. 0.5 µmol/kg), as quantified in Evidence_Item 2 (Section 3), positions phenyl isocyanate as a worst‑case reference compound for validating containment systems and exposure mitigation protocols . Facilities handling any aromatic monoisocyanates can use phenyl isocyanate exposure data to conservatively bound safety margins for engineering controls.

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